molecular formula C7H13NS B8710204 3-tert-butylsulfanyl-propionitrile CAS No. 40620-07-3

3-tert-butylsulfanyl-propionitrile

Cat. No.: B8710204
CAS No.: 40620-07-3
M. Wt: 143.25 g/mol
InChI Key: YLNIFVGCOVTOII-UHFFFAOYSA-N
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Description

3-tert-Butylsulfanyl-propionitrile (IUPAC name: 3-[(2-methylpropan-2-yl)sulfanyl]propanenitrile) is a nitrile derivative featuring a tert-butylsulfanyl (-S-C(CH₃)₃) substituent at the 3-position of the propionitrile backbone. Its molecular formula is C₇H₁₃NS, with a molecular weight of 143.25 g/mol.

Properties

CAS No.

40620-07-3

Molecular Formula

C7H13NS

Molecular Weight

143.25 g/mol

IUPAC Name

3-tert-butylsulfanylpropanenitrile

InChI

InChI=1S/C7H13NS/c1-7(2,3)9-6-4-5-8/h4,6H2,1-3H3

InChI Key

YLNIFVGCOVTOII-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SCCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butylsulfanyl-propionitrile typically involves the reaction of tert-butylthiol with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the thiol to the nitrile group. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-tert-butylsulfanyl-propionitrile undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The tert-butylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

3-tert-butylsulfanyl-propionitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-tert-butylsulfanyl-propionitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the tert-butylsulfanyl group can undergo oxidation or substitution. These reactions can modulate the activity of enzymes or other biological molecules, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between 3-tert-butylsulfanyl-propionitrile and structurally related compounds from the evidence:

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Properties/Applications
This compound (Target) C₇H₁₃NS -S-C(CH₃)₃ 143.25 High steric bulk; potential thermal stability
3-(2-Cyanoethylsulfanyl)propanenitrile C₆H₈N₂S -S-CH₂CH₂CN 140.20 Industrial extractables/leachables; dual nitrile groups enhance polarity
3-tert-Butoxypropanenitrile C₇H₁₃NO -O-C(CH₃)₃ 143.18 Higher polarity due to ether oxygen; commercial availability noted
3-[(2-Fluorophenyl)sulfonyl]propanenitrile C₉H₈FNO₂S -SO₂-C₆H₃F 213.23 Electron-withdrawing sulfonyl group; aromatic fluorination increases reactivity

Reactivity and Stability

  • Sulfur vs. Oxygen Substituents : The tert-butylsulfanyl group in the target compound is less polar than the tert-butoxy group in 3-tert-butoxypropanenitrile , but more nucleophilic due to sulfur’s lower electronegativity.
  • Steric Effects: The tert-butyl group in the target compound likely reduces reaction rates at the nitrile group compared to 3-(2-cyanoethylsulfanyl)propanenitrile , which has a smaller, flexible substituent.
  • Electron-Withdrawing Effects : The fluorophenylsulfonyl group in 3-[(2-fluorophenyl)sulfonyl]propanenitrile increases electrophilicity of the nitrile, making it more reactive in nucleophilic additions than the target compound.

Analytical Data and Spectral Comparisons

  • Mass Spectrometry: 3-(2-Cyanoethylsulfanyl)propanenitrile was analyzed using Q Exactive Orbitrap MS with APCI ionization, showing characteristic fragmentation patterns (e.g., loss of HCN or SCH₂CH₂CN groups). The target compound would likely exhibit similar MS1/MS2 behavior but with distinct tert-butyl-related fragments (e.g., m/z 57 [C(CH₃)₃]+).
  • Polarity and Solubility : The tert-butoxy analog is expected to have higher water solubility than the target compound due to the oxygen atom’s polarity, whereas the fluorophenylsulfonyl derivative may show lower solubility due to aromatic hydrophobicity.

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